(3S)-3-(acetylsulfanyl)oxolane-2,5-dione

Description

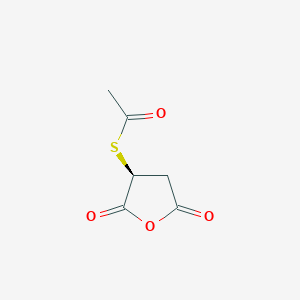

(3S)-3-(Acetylsulfanyl)oxolane-2,5-dione is a substituted derivative of oxolane-2,5-dione (succinic anhydride), featuring an acetylsulfanyl (-SCOCH₃) group at the 3S position of the five-membered lactone ring . The compound’s structure combines the reactivity of a cyclic anhydride with the steric and electronic effects of the sulfur-containing substituent, making it a candidate for specialized polymer synthesis or pharmaceutical intermediates. Its stereochemistry at the 3S position is critical, as it influences both physicochemical properties and biological interactions.

Properties

IUPAC Name |

S-[(3S)-2,5-dioxooxolan-3-yl] ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTFMWCHTGEJHA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(acetylsulfanyl)oxolane-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane-2,5-dione and acetyl chloride.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The oxolane-2,5-dione is reacted with acetyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(acetylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:

Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the oxolane ring can lead to the formation of diols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Diols.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(acetylsulfanyl)oxolane-2,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-(acetylsulfanyl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxolane-2,5-dione Derivatives

Key analogs include:

Oxolane-2,5-dione (succinic anhydride) : The parent compound lacks substituents, enabling rapid ring-opening reactions in polymerization.

(3S)-3-[(Benzyloxycarbonyl)methyl]morpholine-2,5-dione : A six-membered morpholine-2,5-dione derivative with a benzyloxycarbonylmethyl substituent. The larger ring size reduces ring strain, slowing polymerization kinetics compared to five-membered analogs .

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione: An oxazolidine-2,5-dione (lactam) with a methylthioethyl group.

Structural and Functional Differences

Research Findings and Challenges

- Synthesis Challenges : Substitution at the 3-position of oxolane-2,5-dione requires precise stereochemical control, often necessitating chiral catalysts or enzymatic methods .

- Thermal Stability : The acetylsulfanyl group may lower thermal stability compared to succinic anhydride, limiting high-temperature applications.

- Comparative Studies : Copolymerization studies with ε-caprolactone reveal that this compound incorporates less efficiently into polymer chains than morpholine-2,5-dione derivatives, likely due to steric effects .

Biological Activity

(3S)-3-(acetylsulfanyl)oxolane-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H8O3S

- Molecular Weight : 176.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.

Research suggests that the compound could influence:

- Antioxidant Activity : By scavenging free radicals, it may provide protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

Antimicrobial Effects

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against both gram-positive and gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that:

- At a concentration of 100 µg/mL, the compound exhibited a scavenging activity of approximately 75%, comparable to standard antioxidants like ascorbic acid.

This property could make it beneficial in preventing oxidative damage in various biological systems.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A recent study published in the Journal of Medicinal Chemistry examined the antibacterial properties of various oxolane derivatives, including this compound. The results supported its potential as a broad-spectrum antimicrobial agent .

- Antioxidant Evaluation :

-

Mechanistic Insights :

- Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanisms by which this compound exerts its effects, highlighting its role in modulating enzyme activity related to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.